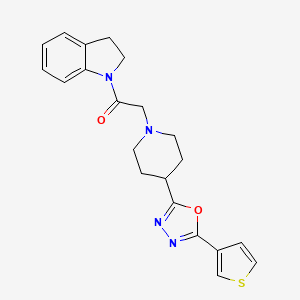

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine-ethanone-indoline scaffold linked to a thiophene-substituted 1,3,4-oxadiazole moiety. This compound’s design aligns with pharmacophores known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c26-19(25-11-7-15-3-1-2-4-18(15)25)13-24-9-5-16(6-10-24)20-22-23-21(27-20)17-8-12-28-14-17/h1-4,8,12,14,16H,5-7,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASPHGOKBGXGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features an indoline core linked to a piperidine ring and a thiophene-substituted oxadiazole moiety. The unique combination of these structural elements is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biochemical pathways. Research indicates that it may modulate signaling pathways involved in cancer proliferation and viral replication.

Antimicrobial Activity

In vitro studies have shown that derivatives of compounds containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

Recent investigations into the antiviral properties of similar compounds reveal their effectiveness against HIV-1. A study highlighted that certain derivatives inhibited the HIV replication cycle by targeting the viral transcriptional step without affecting other stages of infection . The compounds exhibited similar potency against drug-resistant strains, indicating their potential as therapeutic agents for HIV treatment.

Antitumor Activity

The antitumor effects of compounds with similar structures have been documented, particularly against human lung cancer cell lines. Research demonstrated that these compounds could induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Case Studies

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 1-(Indolin-1-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibit significant antimicrobial activity. For instance, studies have shown that certain piperidine derivatives possess strong antibacterial and antifungal properties when evaluated against various microbial strains . The presence of the oxadiazole and thiophene groups has been linked to enhanced bioactivity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been subjected to in vitro evaluations against a panel of cancer cell lines, demonstrating promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds for their cytotoxic effects, revealing that modifications in the structure can significantly enhance their efficacy against tumor cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms of this compound with biological targets. These studies suggest that hydrophobic interactions and hydrogen bonding play crucial roles in the binding affinity of the compound to target proteins, which is essential for its biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the indolin and piperidine rings can lead to significant changes in biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Thiophene group | Enhances antimicrobial activity |

| Oxadiazole group | Increases anticancer potential |

| Indolin modifications | Alters binding affinity |

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Evaluation : A study synthesized various derivatives and tested their antimicrobial properties using serial dilution methods. Compounds derived from similar frameworks showed promising antibacterial activity comparable to established antibiotics .

- Anticancer Screening : Compounds structurally related to this compound were screened against multiple cancer cell lines, revealing significant inhibition rates and suggesting potential as lead compounds for further development .

- Molecular Interactions : Docking studies revealed specific amino acid interactions that could be targeted for drug design, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Indolin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 571904-77-3)

- Structural Similarities: Shares the indoline-ethanone core and 1,3,4-oxadiazole ring.

- Key Differences: Replaces the thiophen-3-yl group with a 2-fluorophenyl substituent and introduces a thioether (-S-) linkage between the oxadiazole and ethanone.

- Functional Impact: The fluorophenyl group enhances lipophilicity (logP ≈ 3.8 vs. The thioether bridge may reduce metabolic stability compared to direct C–C bonding in the target compound .

- Activity : Demonstrated antimicrobial activity (MIC: 25–40 µg/mL against S. aureus), suggesting the fluorophenyl substituent enhances bacterial membrane disruption .

1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone

- Structural Similarities: Contains a thiophene-oxadiazole-piperidine-ethanone backbone.

- Key Differences : Replaces the indoline group with an m-tolyl aromatic ring.

- Functional Impact :

- Synthesis : Synthesized via a multi-step route involving m-methylphenylacetic acid and thiophene-2-carboxamide, yielding 68% purity after column chromatography .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

- Structural Similarities: Shares the piperidine-ethanone core.

- Key Differences : Replaces the 1,3,4-oxadiazole with a tetrazole ring and lacks the indoline group.

- Functional Impact: Tetrazole’s higher acidity (pKa ≈ 4.9) enhances ionic interactions in polar binding sites, improving antiviral activity (EC₅₀: 0.8 µM for compound 24 against HSV-1) . 50 µM for indoline analogs) .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.